molecular formula C26H25N3O3S B2376470 N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532969-70-3

N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2376470
CAS No.: 532969-70-3
M. Wt: 459.56
InChI Key: OVMIAVPLRUPVKJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1H-indole core substituted at the 3-position with a thioether-linked 2-oxoethylamine group (bearing a 4-methoxyphenyl moiety). The benzamide moiety is attached via a two-carbon ethyl chain to the indole’s N1 position. Key structural elements include:

  • Thioether bridge: Enhances metabolic stability compared to ethers or amines.
  • 4-Methoxyphenyl group: Electron-donating substituent that may improve solubility and influence target binding.
  • Benzamide terminus: A common pharmacophore in enzyme inhibitors.

Properties

IUPAC Name

N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-32-21-13-11-20(12-14-21)28-25(30)18-33-24-17-29(23-10-6-5-9-22(23)24)16-15-27-26(31)19-7-3-2-4-8-19/h2-14,17H,15-16,18H2,1H3,(H,27,31)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMIAVPLRUPVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects. The presence of a methoxyanilino group and a sulfanylindol group in the compound suggests potential interactions with proteins or enzymes that recognize these structural motifs.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels, depending on its specific targets and mode of action.

Biological Activity

N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N3O3S, with a molecular weight of 459.56 g/mol. The compound features a benzamide moiety, an indole ring, and a thioether linkage, which may contribute to its biological activity.

Property Value
Molecular FormulaC26H25N3O3S
Molecular Weight459.56 g/mol
Purity≥95%

This compound is hypothesized to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.
  • Receptor Binding : It can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades.
  • DNA/RNA Interaction : Potential interactions with nucleic acids may affect gene expression and protein synthesis .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown potent activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:

Compound Cell Line IC50 (µM) Reference
Compound 1A431<10
Compound 2Jurkat<5

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Thiadiazole derivatives have been documented for their enzyme inhibitory activities, which may translate to this compound's biological profile.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Antitumor Effects : A study reported that a related benzamide derivative exhibited significant antitumor effects in vivo, leading to prolonged survival in treated cohorts .
  • Inhibition of RET Kinase : Another study demonstrated that benzamide derivatives were effective RET kinase inhibitors, suggesting their potential role in targeted cancer therapies .

Comparison with Similar Compounds

Structural Analogues with Modified Amine Substituents

Compound 7a–c ():
These analogs replace the 4-methoxyphenyl group with alkylamines (tert-butyl, cyclohexyl, butyl) in the 2-oxoethylamine moiety.

  • 4-Methoxyphenyl (target compound): Balances hydrophilicity (via methoxy) and lipophilicity (aromatic ring), favoring both solubility and target engagement.
  • Synthetic yields : Comparable (68–71%), suggesting similar synthetic feasibility for the target compound .

Heterocyclic Core Variations

Compound 7 (): N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

  • Thiadiazole vs. Indole :
    • Thiadiazole : Electron-deficient heterocycle with stronger hydrogen-bond acceptor capacity.
    • Indole : Electron-rich, enabling π-π interactions and cation-π binding.

Triazole derivatives (): 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

  • Triazole core : Introduces additional hydrogen-bonding sites (N–H) and tautomerism, which could alter binding kinetics compared to the indole-based target .

Thioether vs. Sulfur-Containing Groups

Compound 12 (): N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

  • Thioxo group (C=S) : Enhances metal-chelating ability compared to the thioether (C–S–C) in the target compound.

Thiocarbamates (): 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides

  • C=S stretching vibration : Observed at 1243–1258 cm⁻¹ in IR spectra, a feature absent in the target compound’s thioether group .

Key Data Tables

Table 1. Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Notable Properties Evidence ID
Target Compound Indole 4-Methoxyphenyl, thioether Balanced solubility, π-π stacking N/A
7a () Indole tert-Butylamine High hydrophobicity
Compound 7 () Thiadiazole p-Tolyl, thioether CDK5/p25 inhibition
5a () Benzooxazinone Phenyl, oxazinone Oxidative stability
Compound 12 () Thiazolidinone-indole Thioxo, 4-methylbenzyl Metal chelation potential

Table 2. Spectral Data Highlights

Compound Class (Evidence ID) IR Absorption (cm⁻¹) NMR Shifts (¹H/¹³C) Key Observations
Target Compound (inferred) ~1660 (C=O), ~1250 (C–S–C) δ 7.2–8.1 (aromatic), δ 3.8 (OCH₃) Confirmed amide and methoxy groups
Hydrazinecarbothioamides () 1243–1258 (C=S) δ 10.2–10.8 (NH) Tautomerism in triazoles
Triazole-thiones () 1247–1255 (C=S) δ 7.5–8.3 (sulfonyl aryl) Thione tautomer dominant

Q & A

Q. What are the standard synthetic routes for N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the indole-thioether core via coupling of a thiol-containing indole derivative with a chloroacetamide intermediate under basic conditions (e.g., triethylamine in DMF) .
  • Step 2 : Introduction of the benzamide moiety through amide bond formation using coupling agents like carbodiimides (e.g., DCC or EDC) .
  • Step 3 : Final purification via column chromatography or preparative HPLC to achieve >95% purity .
    Key considerations: Optimize reaction time (4–12 hours) and temperature (room temperature to 80°C) to minimize by-products like unreacted indole or oxidized sulfur species .

Q. Which analytical techniques are critical for characterizing this compound?

Essential characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm regiochemistry of the indole and thioether linkages .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (expected m/z: ~500–550 Da range) .
  • HPLC with UV/Vis detection to assess purity and identify residual solvents or intermediates .

Q. What functional groups dictate its biological activity?

Key pharmacophores include:

  • Indole ring : Modulates interactions with hydrophobic enzyme pockets (e.g., kinase targets) .
  • Thioether (-S-) linkage : Enhances metabolic stability compared to ethers or amines .
  • Benzamide group : Facilitates hydrogen bonding with biological targets like proteases or receptors .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved?

Discrepancies in reported yields (e.g., 40% vs. 65%) may arise from:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions .
  • Catalyst choice : Palladium-based catalysts vs. copper(I) iodide in coupling steps can alter efficiency .
    Methodological approach: Conduct a Design of Experiments (DoE) to test variables like solvent, temperature, and catalyst loading .

Q. What strategies validate its biological activity in target-based assays?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR or CDK2) using fluorescence-based kits .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) via MTT or apoptosis markers (Annexin V) .
  • Computational docking : Predict binding modes with targets like β-tubulin or topoisomerase II using AutoDock Vina .
    Example data:
TargetAssay TypeIC₅₀ (µM)Reference
EGFR kinaseFluorescence0.8 ± 0.1
HeLa cellsMTT assay12.5 ± 2.3

Q. How to address contradictions in reported mechanisms of action?

For instance, conflicting claims about apoptosis induction vs. cell cycle arrest:

  • Pathway analysis : Use Western blotting to quantify proteins like p53, Bcl-2, or cyclin D1 .
  • Transcriptomics : RNA-seq can identify differentially expressed genes post-treatment .
    Critical step: Replicate experiments under standardized conditions (e.g., serum concentration, passage number) .

Q. What computational methods predict its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (2.5–3.5), solubility (moderate), and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100 ns trajectories .

Q. How to establish structure-activity relationships (SAR) for derivatives?

  • Analog synthesis : Modify substituents on the benzamide (e.g., -OCH₃ to -CF₃) or indole (e.g., halogenation) .
  • Biological testing : Compare IC₅₀ values across analogs (example below):
DerivativeModificationIC₅₀ (µM)Activity Trend
ParentNone0.8Baseline
Analog 1-CF₃ at benzamide0.32.7× increase
Analog 2Br at indole C55.2Reduced

Q. How to assess stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Plasma stability : Measure half-life in human plasma (e.g., 2–6 hours) using LC-MS .
    Key finding: Thioether linkages are prone to oxidation at pH > 7, requiring formulation with antioxidants .

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